molecular formula C20H24N4O2 B11153193 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11153193
M. Wt: 352.4 g/mol
InChI Key: DRNODEBWJGTYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes an isopropyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multistep process. One common approach is the Friedlander condensation reaction, which involves the condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is followed by further modifications to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
  • 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
  • 1H-pyrazolo[3,4-b]quinolines

Uniqueness

1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-13(2)24-19-18(12-22-24)17(11-14(3)23-19)20(25)21-10-9-15-5-7-16(26-4)8-6-15/h5-8,11-13H,9-10H2,1-4H3,(H,21,25)

InChI Key

DRNODEBWJGTYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.